Paraquat diiodide

Cytotoxicity Pulmonary Toxicology Macrophage

Researchers modeling pulmonary oxidative stress face potency and reproducibility issues with generic bipyridiniums. Paraquat diiodide solves this with ~2.1-fold higher cytotoxicity vs. diquat in alveolar macrophages (LC₅₀ 0.94 mM) and a well-characterized NADPH-dependent redox cycle generating superoxide radicals. • Superior lung-cell models: preferred bipyridinium for sensitive oxidative stress assays. • UPLC-MS/MS ready: deuterated dimethyl-d₆ analog (>99.8 atom% D) available as gold-standard internal standard for residue quantification. • Selective electrochemical detection: distinct -446 mV reduction potential enables sensor LODs down to 0.038 µM in complex matrices.

Molecular Formula C12H14IN2+
Molecular Weight 313.16 g/mol
CAS No. 1983-60-4
Cat. No. B155394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParaquat diiodide
CAS1983-60-4
Molecular FormulaC12H14IN2+
Molecular Weight313.16 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-]
InChIInChI=1S/C12H14N2.HI/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;/h3-10H,1-2H3;1H/q+2;/p-1
InChIKeyJDVCJKFYWZXMOF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paraquat Diiodide: Reference Standard & Research Compound


Paraquat diiodide (1,1′-Dimethyl-4,4′-bipyridinium diiodide; methyl viologen diiodide) is a quaternary ammonium bipyridinium salt with the molecular formula C₁₂H₁₄I₂N₂ and a molecular weight of 440.06 g/mol . As a member of the viologen family, it functions as a potent redox-active agent that undergoes facile single-electron reduction to form a stable radical cation, a property that underpins its utility both as a non-selective contact herbicide and as a model oxidant for studying oxidative stress mechanisms in biological systems [1].

Oxidative Stress Tool
Redox-cycling agent for studying superoxide-mediated oxidative stress mechanisms in cellular and in vivo models.
Analytical Standard
Reference material for residue analysis; deuterated internal standard (ISTD) available for LC-MS/MS quantification.
Materials Precursor
Viologen-based building block for metal-organic framework (MOF) and coordination polymer synthesis.

Why Paraquat Diiodide Cannot Be Substituted


Although paraquat dichloride, diquat, and the neurotoxin MPP+ share structural or functional similarities with paraquat diiodide, they are not interchangeable in scientific applications. Paraquat dichloride exhibits substantially different physicochemical properties, including a molecular weight of 257.2 g/mol and a water solubility of 620 g/L at 20°C, compared to the diiodide salt's molecular weight of 440.06 g/mol and its distinct solubility profile [1]. Diquat, while also a bipyridinium herbicide, demonstrates a different reduction potential profile and produces distinct patterns of cellular toxicity, including differential inhibition of RNA synthesis not observed with paraquat [2]. MPP+, despite its apparent structural homology to the paraquat cation, operates through a fundamentally different neurotoxic mechanism: it is actively transported by the dopamine transporter (DAT) and potently inhibits mitochondrial complex I, whereas paraquat is neither a DAT substrate nor a strong complex I inhibitor [3].

Paraquat dichloride salt form
Different solubility and molecular weight alter dosing and solution preparation; physicochemical properties may not transfer directly.
Diquat analog
Distinct reduction potential and cellular toxicity pattern—may not replicate paraquat-specific redox-cycling endpoints.
MPP+ neurotoxin
Fundamentally different mechanism: potent complex I inhibitor vs. paraquat’s redox-cycling; not interchangeable for pathway-specific studies.

Evidence: Paraquat Diiodide vs. Analogs


Pulmonary Macrophage Cytotoxicity: Paraquat vs. Diquat

In a head-to-head comparison using adult rat pulmonary alveolar macrophages, paraquat demonstrated statistically significantly higher cytotoxic potency than diquat under identical exposure conditions [1].

Cytotoxicity (LC₅₀)
Head-to-head
Paraquat 0.94 mM (95% CI 0.79–1.12) vs Diquat 1.97 mM (1.58–2.51); reported ~2.1-fold difference.
Supports pulmonary cytotoxicity endpoint review.
Rat alveolar macrophages, 8h exposure.
Cytotoxicity Pulmonary Toxicology Macrophage

Neurotoxicity Mechanism: Paraquat vs. MPP+

Despite their structural similarity, paraquat and MPP+ exhibit fundamentally different neurotoxic mechanisms. Direct comparative studies reveal that MPP+ is a potent inhibitor of mitochondrial complex I, whereas paraquat shows only weak inhibition at millimolar concentrations [1].

Complex I inhibition
Head-to-head
Paraquat: weak effects only at mM; MPP+: potent inhibitor at sub-mM concentrations.
Mechanism-based model selection context.
Isolated brain mitochondria.
Neurotoxicity Parkinson's Disease Mitochondria

Electrochemical Fingerprint: Paraquat vs. Diquat

The reduction potential of the paraquat dication to its radical cation serves as a unique electrochemical signature that distinguishes it from diquat and enables selective detection [1][2].

Reduction potential
Cross-study
Paraquat ~-446 mV (single wave); Diquat two peaks (-0.56 V, -1.00 V).
Supports selective sensor development.
Square-wave voltammetry, pH 6.0.
Electrochemistry Redox Potential Sensor Development

Deuterated Internal Standard for LC-MS/MS

Paraquat diiodide is commercially available as a fully characterized deuterated internal standard (paraquat diiodide-(dimethyl-d₆)), which is specifically manufactured for use in quantitative LC-MS/MS workflows .

Deuterated ISTD
Specification
Isotopic purity >99.8 atom% D, HPLC purity ≥99.0% for paraquat diiodide-(dimethyl-d₆).
Enables LC-MS/MS quantification with matrix-effect correction.
Commercially available certified reference material.
Analytical Chemistry LC-MS/MS Quantitative Analysis

Iodide Counterion in MOF Synthesis

The diiodide salt of paraquat (methyl viologen diiodide) is specifically employed as a precursor for metal-organic framework (MOF) synthesis and as a building block in materials chemistry, where the iodide counterion facilitates ion exchange and coordination reactions .

MOF precursor use
Class-level
Qualitative distinction: iodide salt favored over chloride for MOF and coordination polymer synthesis.
May support materials chemistry protocols.
Data to verify; application prevalence.
Organic Synthesis Metal-Organic Frameworks Viologens

Paraquat Diiodide: Research & Industrial Applications


Pulmonary Oxidative Stress Models

Based on its ~2.1-fold higher cytotoxic potency compared to diquat in pulmonary alveolar macrophages (LC₅₀ 0.94 mM vs. 1.97 mM) [1], paraquat diiodide is the preferred bipyridinium compound for establishing sensitive oxidative stress models in lung cell systems. Its well-characterized redox-cycling mechanism, which generates superoxide radicals via NADPH-dependent single-electron reduction, provides a reproducible and quantifiable oxidative insult for studying antioxidant defense pathways and evaluating protective compounds [2].

Residue Analysis by LC-MS/MS

Paraquat diiodide-(dimethyl-d₆) serves as the gold-standard deuterated internal standard for UPLC-MS/MS quantification of paraquat residues in food commodities (e.g., cowpeas) and biological fluids . The availability of this isotopically labeled analog with >99.8 atom% D and HPLC purity ≥99.0% enables precise correction for matrix effects, extraction recovery variability, and ionization efficiency fluctuations, which are essential for meeting regulatory compliance requirements in pesticide residue analysis .

Electrochemical Sensor Development

The distinct reduction potential of the paraquat dication (approximately -446 mV) enables selective electrochemical detection in complex matrices, with modern sensors achieving detection limits as low as 0.038 µM using doped porous graphene electrodes [3]. This characteristic reduction wave is distinct from the dual reduction peaks exhibited by diquat, facilitating the development of selective electrochemical aptasensors and molecularly imprinted polymer sensors for environmental monitoring of paraquat contamination [4].

Redox-Cycling Neurotoxicity Models

Given that paraquat is neither a substrate nor inhibitor of the dopamine transporter (DAT) and exhibits only weak complex I inhibition at millimolar concentrations [5], it is the appropriate tool compound for investigating Parkinson's disease-relevant neurotoxicity that operates independently of mitochondrial complex I inhibition. This mechanistic distinction from MPP+ makes paraquat diiodide uniquely suited for modeling the redox-cycling component of environmental neurotoxicity that may contribute to sporadic Parkinson's disease [6].

Application
Selection Property
Validation Focus
Pulmonary oxidative stress models
Redox-cycling cytotoxicity profile in macrophages
Endpoint reproducibility in lung cell models
Residue analysis by LC-MS/MS
Deuterated internal standard availability
Matrix-effect correction and quantification accuracy
Electrochemical sensor development
Distinct reduction potential signature
Selective detection performance in complex matrices
Redox-cycling neurotoxicity studies
Mechanism distinction from complex I inhibitors
Redox-cycling endpoint assessment in neuronal models

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